molecular formula C18H22N6O2 B611787 Vanin-1-IN-1

Vanin-1-IN-1

Cat. No.: B611787
M. Wt: 354.4 g/mol
InChI Key: VGRLXWFIXGZRMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Industrial Production:: Information on large-scale industrial production methods for PFI-653 remains limited. Researchers typically obtain this compound through specialized synthesis rather than large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions:: PFI-653 may undergo various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions:: While precise reagents and conditions are scarce, researchers likely employ standard organic chemistry techniques. These may involve oxidants (e.g., peroxides), reducing agents (e.g., hydrides), and nucleophiles (e.g., amines).

Major Products:: The major products resulting from PFI-653 reactions would depend on the specific reaction type. Further research is needed to elucidate these products.

Scientific Research Applications

    Chemistry: Researchers may explore its reactivity, stability, and novel transformations.

    Biology: Investigating its impact on cellular processes, signaling pathways, and enzymatic functions.

    Medicine: PFI-653 could be relevant in drug discovery, inflammation modulation, or metabolic disorders.

    Industry: Its use in industry remains speculative due to limited data.

Mechanism of Action

The exact mechanism by which PFI-653 exerts its effects is not fully understood. it likely involves interactions with molecular targets and signaling pathways related to vanin-1.

Biological Activity

Vanin-1, also known as vascular non-inflammatory molecule-1 (VNN1), is an enzyme with significant biological activity, primarily due to its pantetheinase function, which hydrolyzes pantetheine into cysteamine and pantothenic acid. This compound plays a critical role in various physiological and pathological processes, including oxidative stress response, inflammation, and metabolic regulation. The development of Vanin-1 inhibitors, such as Vanin-1-IN-1, has garnered interest for their potential therapeutic applications in diseases associated with dysregulated vanin-1 activity.

Physiological Role of Vanin-1

Vanin-1 is expressed in multiple organs including the liver, kidney, intestine, and lung. Its primary enzymatic activity contributes to coenzyme A metabolism and lipid metabolism. The enzyme's role extends to:

  • Oxidative Stress Response : Vanin-1 acts as an oxidative stress sensor. Its expression is upregulated in response to oxidative stimuli, which can modulate cellular redox states and inflammatory responses .
  • Inflammation : Studies have shown that vanin-1 can either protect against or exacerbate inflammation depending on the context. For instance, vanin-1 knockout mice exhibit enhanced resistance to inflammatory conditions such as colitis and oxidative stress .

Vanin-1's biological activity is largely attributed to its ability to produce cysteamine, which is involved in the synthesis of glutathione (GSH), a potent antioxidant. The regulation of GSH levels by vanin-1 affects cellular responses to stress and inflammation:

  • Cysteamine Production : Cysteamine derived from pantetheine breakdown plays a crucial role in maintaining GSH levels in tissues. Increased GSH stores enhance cellular resistance to oxidative damage .
  • Regulation of Metabolic Pathways : Vanin-1 has been implicated in the regulation of metabolic pathways involving PPAR-γ and gluconeogenesis. It influences energy storage and glucose metabolism through its interactions with these pathways .

Inhibition Studies

The compound this compound has been identified as a potential inhibitor of vanin-1 activity. Research has demonstrated that inhibiting vanin-1 can lead to beneficial outcomes in various disease models:

Case Studies

  • Systemic Sclerosis (SSc) :
    • In a study involving mouse models of SSc, the inhibition of vanin-1 was shown to prevent fibrosis and endothelial dysfunction. The genetic deletion of vanin-1 reduced the severity of SSc symptoms, highlighting its role as a therapeutic target .
  • Hypertension :
    • Functional studies on the N131S variant of vanin-1 revealed that this mutation leads to reduced pantetheinase activity and may be linked to blood pressure regulation. Inhibition strategies targeting this variant could provide new avenues for hypertension treatment .
  • Colitis Models :
    • Inhibitors like this compound were tested in mouse models of inflammatory bowel disease (IBD), demonstrating reduced inflammation and improved clinical outcomes, suggesting that vanin-1 inhibition could be effective in treating IBD .

Research Findings

Recent research findings support the multifaceted role of vanin-1 in health and disease:

Study FocusKey Findings
Oxidative StressVanin-1 knockout mice show increased resistance to oxidative stress due to higher GSH levels .
InflammationInhibition of vanin-1 reduces inflammation in colitis models .
Metabolic RegulationVanin-1 influences glucose metabolism via PPAR signaling pathways .

Properties

IUPAC Name

8-oxa-2-azaspiro[4.5]decan-2-yl-[2-(pyrazin-2-ylmethylamino)pyrimidin-5-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O2/c25-16(24-6-1-18(13-24)2-7-26-8-3-18)14-9-21-17(22-10-14)23-12-15-11-19-4-5-20-15/h4-5,9-11H,1-3,6-8,12-13H2,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGRLXWFIXGZRMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12CCOCC2)C(=O)C3=CN=C(N=C3)NCC4=NC=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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